molecular formula C12H16O B1616139 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- CAS No. 5441-06-5

2-Naphthaleneethanol, 1,2,3,4-tetrahydro-

Cat. No.: B1616139
CAS No.: 5441-06-5
M. Wt: 176.25 g/mol
InChI Key: SNGODQVIALHLFA-UHFFFAOYSA-N
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Description

2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanol group is attached

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Naphthalene: One common method to prepare 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- involves the hydrogenation of naphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This process partially hydrogenates the naphthalene ring.

    Grignard Reaction: Another method involves the Grignard reaction, where 2-naphthaldehyde is reacted with ethylmagnesium bromide (EtMgBr) to form the corresponding alcohol.

Industrial Production Methods: Industrial production typically follows the hydrogenation route due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully hydrogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 2-Naphthalenone, 1,2,3,4-tetrahydro-.

    Reduction: Decahydronaphthalene derivatives.

    Substitution: 2-Naphthalenechloride, 1,2,3,4-tetrahydro-.

Scientific Research Applications

2-Naphthaleneethanol, 1,2,3,4-tetrahydro- has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The partially hydrogenated naphthalene ring can interact with hydrophobic regions of proteins and membranes, affecting their activity.

Comparison with Similar Compounds

  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
  • 1,2,3,4-Tetrahydro-1-naphthylamine
  • 1,2,3,4-Tetrahydro-2-naphthaleneethanol

Comparison: 2-Naphthaleneethanol, 1,2,3,4-tetrahydro- is unique due to its specific structure, which combines a partially hydrogenated naphthalene ring with an ethanol group. This structure imparts distinct chemical properties, such as its reactivity and solubility, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,10,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGODQVIALHLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884157
Record name 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-06-5
Record name 1,2,3,4-Tetrahydro-2-naphthaleneethanol
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Record name 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-
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Record name NSC20569
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Record name 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-
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Record name 2-Naphthaleneethanol, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-tetrahydronaphthalene-2-ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthaleneethanol, 1,2,3,4-tetrahydro-
Reactant of Route 2
2-Naphthaleneethanol, 1,2,3,4-tetrahydro-
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2-Naphthaleneethanol, 1,2,3,4-tetrahydro-
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Reactant of Route 5
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Reactant of Route 6
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